molecular formula C6HCl2F2NO2 B1422712 2,4-Dichloro-3,5-difluoronitrobenzene CAS No. 774-19-6

2,4-Dichloro-3,5-difluoronitrobenzene

Cat. No. B1422712
CAS RN: 774-19-6
M. Wt: 227.98 g/mol
InChI Key: JMGWWGJSSUQAFX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-difluoronitrobenzene is a chemical compound with the CAS Number: 774-19-6 . It has a molecular weight of 227.98 . The IUPAC name for this compound is 2,4-dichloro-1,3-difluoro-5-nitrobenzene .


Synthesis Analysis

The synthesis of 2,4-difluoronitrobenzene, a similar compound, has been described in a patent . The process involves reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound . Another synthetic method involves the chlorination of 2,4-difluoronitrobenzene to obtain 3,5-dichloro-2,4-difluoronitrobenzene .


Molecular Structure Analysis

The molecular structure of 2,4-difluoronitrobenzene, a related compound, has been studied using various methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine has been investigated . Another reaction involves the sulfonation of 2,4-difluoronitrobenzene to produce 2,4-difluoro-5-nitrobenzenesulfonic acid .

Scientific Research Applications

Synthesis of Insecticides

One significant application of 2,4-Dichloro-3,5-difluoronitrobenzene is in the synthesis of insecticides, particularly Teflubenzuron. This process involves the chlorination and reduction of 2,4-difluoronitrobenzene to produce 3,5-dichloro-2,4-difluoroaniline, which is then used to synthesize Teflubenzuron. This method is noted for its high yield, good quality, and minimal environmental contamination (Shi-long, 2006); (Yang, 2006).

Organic Synthesis Intermediate

2,4-Dichloro-3,5-difluoronitrobenzene serves as an important intermediate in organic synthesis. For instance, it is used in the production of 2,4-dichlorofluorobenzene, a key intermediate for synthesizing ciprofloxacin, a broad-spectrum antibiotic. The production process is characterized by high purity and yield, making it suitable for industrial applications (Guo-xi, 2004); (You-jun, 2008).

Thermodynamic Studies

Comprehensive thermodynamic studies have been conducted on difluoronitrobenzene isomers, including 2,4-Dichloro-3,5-difluoronitrobenzene. These studies involve determining standard molar enthalpies of formation, vaporization, sublimation, and fusion, providing valuable insights into the physical properties and stability of these compounds (Silva et al., 2010).

Structural Analysis in Drug and Dye Manufacture

This compound is often used as an intermediate in the manufacture of drugs and dyes. The structural analysis of such compounds, including 3,5-dichloronitrobenzene and its derivatives, is crucial in understanding their properties and applications in various industries (Bhar et al., 1995).

Safety And Hazards

The safety data sheet for 3,4-Dichloronitrobenzene, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

2,4-dichloro-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGWWGJSSUQAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3,5-difluoronitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Deck - 1966 - search.proquest.com
The author wishes to express his sincere thanks to all the persons who made this thesis possible. Gratitude is especially expressed to Professor HS Gutowsky under whose direction …
Number of citations: 3 search.proquest.com

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